molecular formula C21H27NO2 B5788360 1-[4-(benzyloxy)-3-methoxybenzyl]azepane

1-[4-(benzyloxy)-3-methoxybenzyl]azepane

Cat. No.: B5788360
M. Wt: 325.4 g/mol
InChI Key: KUIWZXUBBSVGAL-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-3-methoxybenzyl]azepane is a functionalized azepane derivative of interest in medicinal chemistry and neuroscience research. The compound features a benzyl-protected hydroxy-methoxybenzyl moiety, a structure common in ligands targeting neurological receptors. Azepane rings are valuable scaffolds in drug discovery, often employed as conformational influencers or to improve pharmacokinetic properties . The specific substitution pattern on the benzyl group suggests potential for interaction with various biological targets. Research indicates that structurally related azepane and diazepane compounds can exhibit significant activity in neurological assays . For instance, certain biphenyl amide antagonists incorporating similar heterocycles have shown potent activity as TRPM8 antagonists, which is a promising target for investigating neuropathic pain and sensory disorders . This reagent serves as a versatile building block for the synthesis of more complex molecules, including potential antagonists and other pharmacologically active probes . It is strictly for use in laboratory research to further elucidate biological mechanisms and structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-23-21-15-19(16-22-13-7-2-3-8-14-22)11-12-20(21)24-17-18-9-5-4-6-10-18/h4-6,9-12,15H,2-3,7-8,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIWZXUBBSVGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCCCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxy-3-methoxybenzaldehyde and azepane.

    Synthetic Route: A common synthetic route involves the formation of an intermediate by reacting 4-benzyloxy-3-methoxybenzaldehyde with a suitable nucleophile, followed by cyclization to form the azepane ring.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions and scaling up the process to produce the compound in larger quantities.

Chemical Reactions Analysis

1-[4-(Benzyloxy)-3-methoxybenzyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions, leading to the formation of substituted products.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-[4-(Benzyloxy)-3-methoxybenzyl]azepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The specific pathways affected by the compound depend on its molecular interactions, which can include signaling pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

1-[4-(Benzyloxy)-3-Methoxybenzyl]piperazine

  • Structure : Replaces the azepane ring with a six-membered piperazine ring (two nitrogen atoms).
  • Synthesis : Both compounds likely share benzylation and alkylation steps, but piperazine derivatives may require additional nitrogen protection-deprotection strategies .

Bis(4-(Benzyloxy)-3-Methoxyphenyl)methanol (3a)

  • Structure: Features two 4-(benzyloxy)-3-methoxyphenyl groups attached to a central methanol group.
  • Key Differences :
    • Functionality : The hydroxyl group in 3a enables further derivatization (e.g., esterification), whereas the azepane derivative’s tertiary amine may facilitate salt formation or receptor binding.
    • Synthetic Yield : Grignard reactions for 3a achieved 45–62% yields, comparable to typical azepane alkylation efficiencies (e.g., 43–53% for analogous ethers in ) .

Cationic Triphenylphosphonium-Azepane Hybrids

  • Structure : Combines azepane with mitochondriotropic triphenylphosphonium moieties.
  • Key Differences :
    • Bioactivity : Phosphonium groups enhance mitochondrial targeting and antioxidant properties, as seen in H₃R ligands . The absence of such groups in 1-[4-(benzyloxy)-3-methoxybenzyl]azepane may limit its subcellular targeting but simplify synthetic complexity.

Data Tables

Table 2: Functional Group Impact on Reactivity

Functional Group Example Compound Reactivity Observation Reference
−CF₃ (Electron-Withdrawing) 4l, 4m () Inhibits cross-etherification
−Br (Electron-Withdrawing) 1a () Facilitates lithiation/Grignard
−OCH₃ (Electron-Donating) 1-[4-(Benzyloxy)-3-Methoxy... Enhances stability in alkylation

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-[4-(benzyloxy)-3-methoxybenzyl]azepane?

Answer:
The synthesis typically involves multi-step organic reactions. A plausible route includes:

Benzylation of vanillin derivatives : Protection of the phenolic hydroxyl group in 4-hydroxy-3-methoxybenzaldehyde using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Reductive amination : Reaction of the benzylated aldehyde with azepane in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine .

Purification : Column chromatography (e.g., EtOAc/hexane gradient) to isolate the target compound.
Key challenges include optimizing reaction yields (often 50-70%) and minimizing side products like over-alkylation. HPLC or GC-MS is recommended for purity validation .

Basic: How can the molecular structure of this compound be rigorously characterized?

Answer:
A combination of techniques is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the azepane ring conformation, benzyloxy group orientation, and methoxy substituent position .
  • Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ at m/z 368.2224 for C₂₂H₂₉NO₃) .
  • X-ray Crystallography (if crystalline): Provides precise bond lengths and angles (e.g., monoclinic crystal system with P2₁/c space group observed in related azepane derivatives) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer:
Discrepancies often arise from:

  • Assay specificity : Receptor-binding assays (e.g., serotonin or dopamine receptors) may show variability due to off-target interactions. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Solubility differences : Poor aqueous solubility may lead to false negatives. Optimize solvent systems (e.g., DMSO/PBS with <0.1% DMSO) .
  • Metabolic instability : Pre-incubate the compound with liver microsomes to assess CYP450-mediated degradation .

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